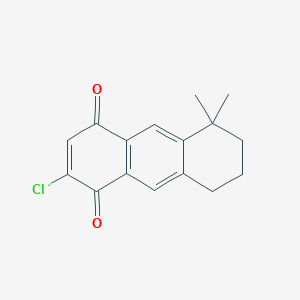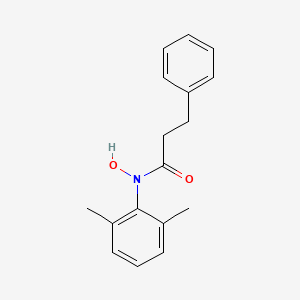
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- is a derivative of anthraquinone, which is an aromatic organic compound. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and catalysts . This particular compound is characterized by the presence of a chlorine atom and a tetrahydro structure, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and hydrogenation steps . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions typically yield anthrone derivatives.
Substitution: Chlorine substitution reactions can lead to the formation of different substituted anthraquinones.
Common reagents used in these reactions include chromium (VI) for oxidation, copper for reduction, and sulfuric acid for sulfonation . The major products formed from these reactions are often used in further chemical synthesis or industrial applications.
Applications De Recherche Scientifique
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: Known for its use in the production of dyes and as a catalyst.
1,6-Naphthyridines: These compounds have similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of 1,4-Anthracenedione, 2-chloro-5,6,7,8-tetrahydro-5,5-dimethyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
874584-18-6 |
|---|---|
Formule moléculaire |
C16H15ClO2 |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
3-chloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-16(2)5-3-4-9-6-11-10(7-12(9)16)14(18)8-13(17)15(11)19/h6-8H,3-5H2,1-2H3 |
Clé InChI |
MDVKOBITBFHNEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=C(C3=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)

![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)





![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
